This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. It is particularly noted for its role in the development of drugs targeting poly (ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms.
The synthesis of 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride can be described using several key features:
C1CC1C(CN2CCN(CC2)CC3=CC=CC=C3F)O.Cl.Cl
LLBCXNJSPDBVJQ-UHFFFAOYSA-N
1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride can undergo various chemical reactions:
The products formed depend on the specific reagents and conditions used during these reactions.
The primary mechanism of action for 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride involves its interaction with poly (ADP-ribose) polymerase (PARP).
The compound demonstrates sufficient bioavailability to exert therapeutic effects against certain cancer types, indicating its potential as a chemotherapeutic agent.
The physical and chemical properties of 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride include:
These properties are critical for determining the suitability of the compound in various applications.
The applications of 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride span several scientific fields:
This compound represents a valuable tool in both research and therapeutic contexts, owing to its diverse applications and significant biological activity.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: